molecular formula C7H5N3O3 B3089178 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190311-92-2

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol

Katalognummer: B3089178
CAS-Nummer: 1190311-92-2
Molekulargewicht: 179.13 g/mol
InChI-Schlüssel: YFXFZKDCDNZHLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine and pyrrole, featuring a nitro group at the 3-position and a hydroxyl group at the 5-position

Wirkmechanismus

Target of Action

The primary targets of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound inhibits FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS-MEK-ERK, PLCγ, and PI3K-Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[3,2-b]pyridin-5-ol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.

Major Products Formed

    Reduction: Reduction of the nitro group yields 3-amino-1H-pyrrolo[3,2-b]pyridin-5-ol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound finds applications in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrrolo[3,2-b]pyridin-5-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Amino-1H-pyrrolo[3,2-b]pyridin-5-ol: The amino group provides different reactivity and biological activity compared to the nitro group.

    5-Hydroxy-7-azaindole: Similar core structure but different substitution pattern, leading to distinct chemical and biological properties.

Uniqueness

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is unique due to the presence of both a nitro group and a hydroxyl group on the heterocyclic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biologische Aktivität

3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine ring fused with a pyrrole ring, with a nitro group at the 3-position and a hydroxyl group at the 5-position of the pyridine ring. Its molecular formula is C7H6N2O3C_7H_6N_2O_3, which contributes to its distinct chemical properties and biological activities.

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play crucial roles in various cellular processes, including:

  • Cell proliferation
  • Migration
  • Angiogenesis

Upon binding to FGFRs, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways that regulate these processes.

Biochemical Pathways

The FGF-FGFR signaling axis is integral to organ development and tissue repair. Inhibition of this pathway by this compound can disrupt tumor growth and metastasis, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The compound's IC50 values indicate its potency as an FGFR inhibitor:

Cell Line IC50 (µM) Effect
4T1~10Inhibition of proliferation
Induction of apoptosis

This activity suggests potential therapeutic benefits in oncology, particularly for tumors driven by aberrant FGFR signaling.

Interaction with Other Molecular Targets

Research indicates that this compound may interact with various proteins and enzymes involved in critical signaling pathways beyond FGFRs. This broad interaction profile could expand its applicability in different therapeutic areas, including immunology and neurology .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on breast cancer models found that treatment led to significant reductions in tumor size and weight compared to control groups. The mechanism was attributed to FGFR inhibition leading to decreased cell survival signals.

Case Study 2: Angiogenesis Inhibition

In another investigation, the compound was evaluated for its effects on angiogenesis using an in vitro tube formation assay. Results indicated that this compound significantly reduced capillary-like structure formation in endothelial cells, further supporting its role as an FGFR inhibitor.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight. Preliminary toxicity studies indicate that it exhibits low toxicity to normal cells at therapeutic concentrations, making it a promising candidate for further development in clinical settings.

Eigenschaften

IUPAC Name

3-nitro-1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-2-1-4-7(9-6)5(3-8-4)10(12)13/h1-3,8H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXFZKDCDNZHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 2
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 3
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 4
Reactant of Route 4
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 5
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol
Reactant of Route 6
3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.